molecular formula C4H7ClO2 B1265877 2-(Chloromethyl)-1,3-dioxolane CAS No. 2568-30-1

2-(Chloromethyl)-1,3-dioxolane

Cat. No. B1265877
CAS RN: 2568-30-1
M. Wt: 122.55 g/mol
InChI Key: IKZOMJGRWIOEDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-1,3-dioxolane derivatives involves multiple steps, including chlorination and condensation reactions. For instance, the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane leads to chlorination at specific carbon atoms, resulting in 2-trichloromethyl-4-chloro- and 2-trichloromethyl-4,5-dichloro-1,3-dioxolanes. These structures are confirmed through IR spectra and chemical transformations (Atavin et al., 1973).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-1,3-dioxolane derivatives has been elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These studies help in understanding the conformation and electronic distribution within the molecule, which is crucial for predicting its reactivity and interactions with other compounds.

Chemical Reactions and Properties

2-(Chloromethyl)-1,3-dioxolane undergoes a variety of chemical reactions, including polymerization and interaction with electrophilic and nucleophilic reagents. For example, the polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane by radical and cationic routes has been explored, suggesting a mechanism for the polymerization process based on the analysis of resulting polymers (Morariu & Simionescu, 1994).

Scientific Research Applications

Chiroptical Studies

  • Cryptochirality and Photoexcited State Analysis : Research by Amako et al. (2015) explored 2,2-Dimethyl-1,3-dioxolane linked to pyrene moieties. This compound displayed cryptochirality in the ground state and was analyzed through circularly polarized luminescence in the photoexcited state.

Chemical Synthesis

  • Selective Sulfoxidation of Sulfides : Azarifar and Khosravi (2010) utilized a derivative of 1,2-dioxolane, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, for the selective oxidation of sulfides to sulfoxides under catalyst-free conditions, as reported in their study (Azarifar & Khosravi, 2010).

Material Science

  • Enhancing Liquid Crystal Properties : A study by Chen et al. (2015) involved synthesizing 1,3-dioxolane-terminated liquid crystals. These showed increased dielectric anisotropy and birefringence, useful in liquid crystal display technologies (Chen et al., 2015).

Energy Research

  • Gasoline and Fuel Additives : Harvey, Merriman, and Quintana (2016) studied the conversion of 2,3-butanediol to a mixture of 1,3-dioxolanes, which exhibited properties comparable to high-octane gasoline. This research highlights the potential of 1,3-dioxolanes in sustainable fuel development (Harvey et al., 2016).

Catalysis

  • Catalytic Activity of Ammonium Salts : Kazakova et al. (2010) investigated the catalytic activity of ammonium salts containing 1,3-dioxolane fragments. They found that these salts showed notable reactivity, highlighting their potential in various chemical reactions (Kazakova et al., 2010).

Environmental Applications

  • Characterization of Volatile Organic Compounds : Luong et al. (2012) demonstrated the use of multi-dimensional gas chromatography to characterize various volatile oxygenated organic compounds, including 1,3-dioxolane. This method is crucial in industrial manufacturing processes where these compounds are prevalent (Luong et al., 2012).

Biomedical Research

  • Synthesis of Antiretroviral Agents : Ocampo, Lee, and Jamison (2015) described a Lewis acid-catalyzed synthesis method for compounds including 1,3-dioxolane, used in antiretroviral drugs like tenofovir (Ocampo, Lee, & Jamison, 2015).

Safety And Hazards

“2-(Chloromethyl)-1,3-dioxolane” is a lachrymator, which means it can cause tears or stinging of the eyes. It is harmful if swallowed and fatal if inhaled. Contact with water liberates toxic gas . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

2-(chloromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZOMJGRWIOEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038809
Record name 2-(Chloromethyl)-1,3-dioxolane
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-dioxolane

CAS RN

2568-30-1
Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1,3-dioxolane
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Record name 2-(chloromethyl)-1,3-dioxolane
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Record name 2-(CHLOROMETHYL)-1,3-DIOXOLANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
L Cao, CU Pittman Jr - Journal of Polymer Science Part A …, 1999 - Wiley Online Library
Carbon black‐supported sulfuric acid or BF 3 ·Et 2 O‐initiated polymerizations of 2‐methylene‐4,4,5,5‐tetramethyl‐1,3‐dioxolane (1), 2‐methylene‐4‐phenyl‐1,3‐dioxolane (2), and 2‐…
Number of citations: 13 onlinelibrary.wiley.com
B Capon, MI Dosunmu - Tetrahedron, 1984 - Elsevier
1-Hydroxy-2-chloromethyl-1,3-dioxolane (4) and 1-hydroxy-2-dichloromethyl-1, 3-dioxolane (5) have been detected as intermediates by 1 H NMR spectroscopy in the hydration of …
Number of citations: 6 www.sciencedirect.com
CE Cripe - 1977 - scholarlycommons.pacific.edu
The decision to attempt the synthesis of furo [3, 2-b] furan was based on four considerations. Firstly, there are an abundance of synthetic and naturally occurring compounds, especially …
Number of citations: 2 scholarlycommons.pacific.edu
DJ Jeon, DW Koo, YK Ko, KS Hong… - The Korean Journal of …, 2001 - koreascience.kr
New series of sulfonylureas containing substituted thiophene with 2-chloromethyl-1, 3-dioxolane group were prepared, and their herbicidal effects were tested (in vivo) in the upland …
Number of citations: 0 koreascience.kr
K Haerens, E Matthijs, K Binnemans… - Green …, 2009 - pubs.rsc.org
Ionic liquids are studied intensively for electrochemical applications and more specifically for the electrodeposition of metals. In this paper the electrochemical stability of a deep-eutectic …
Number of citations: 209 pubs.rsc.org
J Luong, R Gras, H Cortes, RA Shellie - Journal of Chromatography A, 2012 - Elsevier
Oxygenated compounds like methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, acetaldehyde, crotonaldehyde, ethylene oxide, tetrahydrofuran, 1,4-dioxane, 1,3-dioxolane, and 2-…
Number of citations: 16 www.sciencedirect.com
S Radu, JI Borrell, MGI Matas - Afinidad, 1995 - merit.url.edu
These last years, 4, 4'-dihydroxyazobenzene was largely used at the obtention of compounds important for their applications. In this paper we present seven new aromatic azobisethers …
Number of citations: 2 merit.url.edu
C Wu, Y Zhou, Q Sun, L Fu, H Xi, Y Yu, R Yu - Journal of Hazardous …, 2016 - Elsevier
A hydrolysis acidification (HA)-anoxic–oxic (A/O) process was adopted to treat a petrochemical wastewater. The operation optimization was carried out firstly by a bench scale …
Number of citations: 56 www.sciencedirect.com
LY Fu, CY Wu, YX Zhou, JE Zuo… - Water Science and …, 2016 - iwaponline.com
In this study, petrochemical secondary effluent was treated by a 55 cm diameter pilot-scale biological aerated filter (BAF) with a media depth of 220 cm. Volcanic rock grains were filled …
Number of citations: 23 iwaponline.com
Z Wu - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com

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